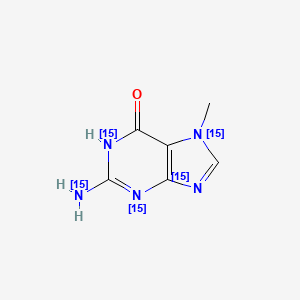
Hexanenitrile-6,6,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanenitrile-6,6,6-d3 is a deuterated organic compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotopologue of hexanenitrile, a colorless liquid with a faint odor. The presence of deuterium atoms imparts unique properties to this compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexanenitrile-6,6,6-d3 typically involves the deuteration of hexanenitrile. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to replace the hydrogen atoms in hexanenitrile with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to deuterated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated amines.
Substitution: Deuterated derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hexanenitrile-6,6,6-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Wirkmechanismus
The mechanism of action of Hexanenitrile-6,6,6-d3 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and pathways, making deuterated compounds valuable in studying reaction mechanisms and metabolic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Vergleich Mit ähnlichen Verbindungen
Hexanenitrile: The non-deuterated counterpart of Hexanenitrile-6,6,6-d3.
2,2,3-Trideuteriopentanenitrile: A similar deuterated nitrile compound with one less carbon atom.
2,2,3-Trideuteriobutanenitrile: Another deuterated nitrile compound with two fewer carbon atoms.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling and tracing. Compared to its non-deuterated counterpart, this compound offers enhanced stability and different reaction kinetics, making it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2,2,3-trideuteriohexanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i4D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILKHAQXUAOOFU-GRRZFFPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCC)C([2H])([2H])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1142607.png)


